5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide
Description
The exact mass of the compound this compound is 367.07728177 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-3-11-4-7-14(23-11)24(20,21)15-8-9-22-13-6-5-12-17-16-10(2)19(12)18-13/h4-7,15H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWYWSOUQKGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide (CAS Number: 1021263-33-1) is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17N5O3S2
- Molecular Weight : 367.4465 g/mol
- SMILES Notation : CCc1ccc(s1)S(=O)(=O)NCCOc1ccc2n(n1)c(C)nn2
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds often exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that they could induce apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiophene Derivative A | HepG2 | 0.74 | Induction of apoptosis |
| Thiophene Derivative B | MCF-7 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups in the compound enhances its cytotoxicity against tumor cells by promoting apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
Thiophene derivatives have also been reported to exhibit antimicrobial properties. In a study assessing various thiophene compounds, it was found that certain modifications led to enhanced activity against bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene Derivative C | E. coli | 32 µg/mL |
| Thiophene Derivative D | S. aureus | 16 µg/mL |
These findings indicate that the compound may serve as a scaffold for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene-based compounds has been explored in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of a series of thiophene derivatives on various cancer cell lines including HepG2 and MCF-7. The results showed that compounds with modifications at the thiophene ring exhibited significant cytotoxicity, with IC50 values indicating effective inhibition comparable to standard chemotherapeutics .
- Case Study on Antimicrobial Efficacy : In an investigation into the antimicrobial properties of thiophene derivatives, one compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
